molecular formula C6H13NS B15294409 Methyl[(thiolan-2-yl)methyl]amine

Methyl[(thiolan-2-yl)methyl]amine

Cat. No.: B15294409
M. Wt: 131.24 g/mol
InChI Key: QYURDSRONBBMQL-UHFFFAOYSA-N
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Description

Methyl[(thiolan-2-yl)methyl]amine is an organic compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . . This compound features a thiolane ring, which is a five-membered ring containing sulfur, and an amine group attached to a methyl group. The presence of both sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl[(thiolan-2-yl)methyl]amine can be achieved through several methods. One common approach involves the reaction of thiolane with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Methyl[(thiolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

Methyl[(thiolan-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[(thiolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It can also form coordination complexes with metal ions, influencing enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Methyl[(thiolan-2-yl)methyl]amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

N-methyl-1-(thiolan-2-yl)methanamine

InChI

InChI=1S/C6H13NS/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3

InChI Key

QYURDSRONBBMQL-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCS1

Origin of Product

United States

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